molecular formula C15H14F4N4 B12239609 5-Fluoro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine

5-Fluoro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine

Cat. No.: B12239609
M. Wt: 326.29 g/mol
InChI Key: CTWLAYRWVOYQDL-UHFFFAOYSA-N
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Description

5-Fluoro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine is a synthetic compound that belongs to the class of fluorinated pyrimidines. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a trifluoromethyl-substituted phenyl group attached to a piperazine moiety. The unique structural features of this compound make it of significant interest in various fields of scientific research, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine moiety is synthesized by reacting 3-(trifluoromethyl)aniline with a suitable piperazine derivative under controlled conditions.

    Coupling with Pyrimidine: The piperazine intermediate is then coupled with a fluorinated pyrimidine derivative using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine moiety.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Coupling reagents such as EDC or DCC (dicyclohexylcarbodiimide) are commonly used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

5-Fluoro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmaceuticals: It is investigated as a potential drug candidate for various diseases, including cancer and neurological disorders.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • 4-Fluoro-2-(trifluoromethyl)aniline
  • 1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1H-1,2,4-triazol-3-amine

Uniqueness

5-Fluoro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine is unique due to the combination of a fluorinated pyrimidine ring and a trifluoromethyl-substituted phenyl group attached to a piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H14F4N4

Molecular Weight

326.29 g/mol

IUPAC Name

5-fluoro-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C15H14F4N4/c16-12-9-20-14(21-10-12)23-6-4-22(5-7-23)13-3-1-2-11(8-13)15(17,18)19/h1-3,8-10H,4-7H2

InChI Key

CTWLAYRWVOYQDL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=C(C=N3)F

Origin of Product

United States

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